Boc-2,4-dichloro-DL-phenylalanine
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Overview
Description
Boc-2,4-dichloro-DL-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,4-dichloro-DL-phenylalanine typically involves the protection of the amino group of 2,4-dichloro-DL-phenylalanine with a Boc group. This can be achieved through the reaction of 2,4-dichloro-DL-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-2,4-dichloro-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amino-substituted phenylalanine derivative.
Deprotection Reactions: The major product is 2,4-dichloro-DL-phenylalanine.
Scientific Research Applications
Boc-2,4-dichloro-DL-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Researchers use it to design and synthesize potential therapeutic agents.
Industrial Applications: It is employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-2,4-dichloro-DL-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid.
Comparison with Similar Compounds
- Boc-2,4-dichloro-L-phenylalanine
- 2,4-Dichloro-DL-phenylalanine
- Boc-2-hydroxy-DL-phenylalanine
Comparison:
- Boc-2,4-dichloro-L-phenylalanine: Similar in structure but differs in the stereochemistry of the amino acid.
- 2,4-Dichloro-DL-phenylalanine: Lacks the Boc protecting group, making it more reactive in certain conditions.
- Boc-2-hydroxy-DL-phenylalanine: Contains a hydroxyl group instead of chlorine atoms, leading to different reactivity and applications.
Boc-2,4-dichloro-DL-phenylalanine stands out due to its unique combination of chlorine atoms and the Boc protecting group, making it particularly useful in peptide synthesis and various biochemical applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWBXFRQWMWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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